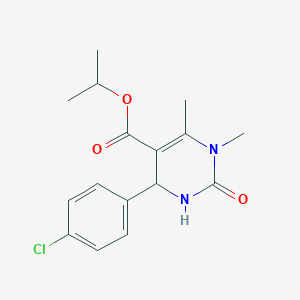![molecular formula C21H27N5O3 B5008319 1-(2-methoxyphenyl)-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B5008319.png)
1-(2-methoxyphenyl)-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine, commonly known as MNPP, is a chemical compound with potential therapeutic applications. MNPP belongs to the class of piperazine derivatives, which have been extensively studied in medicinal chemistry due to their diverse pharmacological activities.
作用机制
The exact mechanism of action of MNPP is not fully understood. However, it is believed that MNPP exerts its pharmacological effects by interacting with various molecular targets, such as receptors, enzymes, and ion channels. MNPP has been shown to bind to the serotonin transporter, which regulates the levels of serotonin in the brain. MNPP has also been reported to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects:
MNPP has been shown to have various biochemical and physiological effects. MNPP has been reported to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. MNPP has also been shown to decrease the levels of cortisol, a hormone that is associated with stress. MNPP has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
MNPP has several advantages and limitations for lab experiments. MNPP is relatively easy to synthesize and can be obtained in high yield. MNPP is also stable under normal laboratory conditions. However, MNPP has limited solubility in water, which may affect its bioavailability. MNPP also has a relatively short half-life, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of MNPP. Further research is needed to elucidate the exact mechanism of action of MNPP and its molecular targets. The pharmacokinetics and pharmacodynamics of MNPP need to be studied in detail to determine its optimal dosage and administration route. The potential therapeutic applications of MNPP in other diseases, such as Alzheimer's disease and Parkinson's disease, need to be explored. The development of MNPP derivatives with improved pharmacological properties is also an area of future research.
Conclusion:
In conclusion, MNPP is a chemical compound with potential therapeutic applications. MNPP has been studied for its cytotoxic, anxiolytic, and antidepressant effects. MNPP exerts its pharmacological effects by interacting with various molecular targets and has several biochemical and physiological effects. MNPP has advantages and limitations for lab experiments and several future directions for research. The study of MNPP may lead to the development of novel drugs for the treatment of various diseases.
合成方法
The synthesis of MNPP involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-nitro-5-(1-piperazinyl)aniline. The reaction is carried out in the presence of a catalyst and a solvent under controlled conditions. The yield of MNPP can be improved by optimizing the reaction parameters, such as temperature, pressure, and reaction time.
科学研究应用
MNPP has been studied for its potential therapeutic applications in various diseases, including cancer, depression, and anxiety. MNPP has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPP has also been reported to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-29-21-5-3-2-4-19(21)24-12-14-25(15-13-24)20-16-17(6-7-18(20)26(27)28)23-10-8-22-9-11-23/h2-7,16,22H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPLYUBGCBOHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCNCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

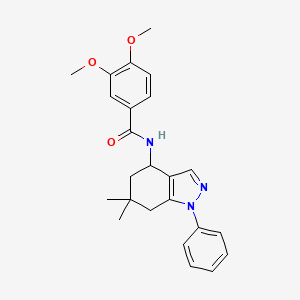
![2-ethyl-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2H-tetrazol-5-amine](/img/structure/B5008252.png)
![3-methyl-N-{1-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5008260.png)
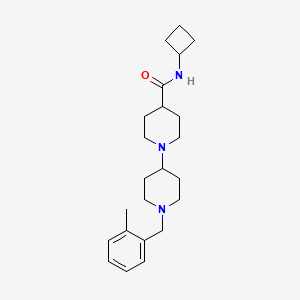
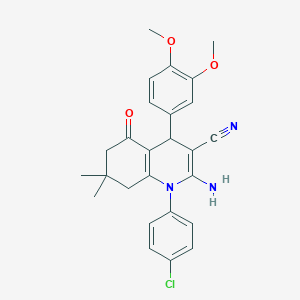
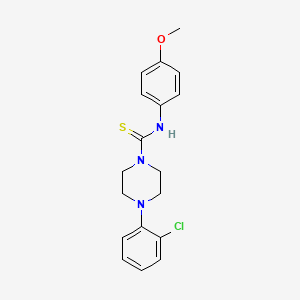
![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B5008292.png)
![N~1~-(tert-butyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5008296.png)
![potassium 3-{2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]hydrazino}-3-oxopropanoate](/img/structure/B5008298.png)
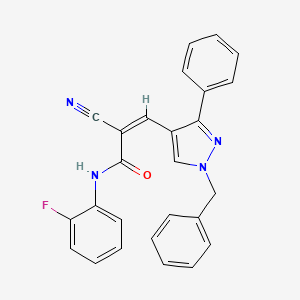
![5-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5008307.png)

![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5008326.png)
